molecular formula C11H14ClNO B2821809 5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-72-5

5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2821809
CAS No.: 2197056-72-5
M. Wt: 211.69
InChI Key: DALONUSDBOQGRT-UHFFFAOYSA-N
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Description

5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (CAS 2197056-72-5) is a spirocyclic indoline derivative of interest in medicinal chemistry and neuroscience research . This compound features a cyclopropane ring spiro-fused to a 5-methoxy-2,3-dihydroindole scaffold. The structural motif of a 5-methoxyindole is a key pharmacophore found in endogenous neuroprotective agents and ligands for melatonin receptors . Similarly, the spirocyclopropane group is a conformationally restrictive element used in the design of novel bioactive molecules targeting the central nervous system . Research into analogous compounds suggests potential application in investigating neurodegenerative pathways, particularly for Parkinson's disease, where indole derivatives have demonstrated multifunctional activities including antioxidant effects, suppression of iron-induced lipid peroxidation, and inhibition of the MAO-B enzyme . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it as a key intermediate or precursor in organic synthesis and for developing new neuroprotective agents .

Properties

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-10-9(6-8)11(4-5-11)7-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALONUSDBOQGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a methoxy-substituted indole with a cyclopropane derivative under acidic conditions to form the spirocyclic core . The hydrochloride salt is then formed by treating the spirocyclic compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, or additional functional groups. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Comparative Analysis of Key Analogs
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties Biological Activity (If Reported) References
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride 5'-OCH3, HCl salt ~229.7 (estimated) Polar due to methoxy and HCl salt; enhanced water solubility Not explicitly reported
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride 7'-OCH3, HCl salt ~229.7 Altered electronic effects due to substituent position; potential solubility Not reported
5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride 5'-Cl, HCl salt ~220.1 Increased lipophilicity; electron-withdrawing Cl may stabilize cyclopropane Carboxylesterase Notum inhibitor (e.g., 5a)
5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 5'-NH2, ketone group 174.2 Hydrogen-bonding capacity; basic amino group Unknown
1-(4′-Chlorospiro[cyclopropane-1,3′-indolin]-1′-yl)-2-methylpropan-1-one (5a) 4′-Cl, isobutyryl chain 237.7 Non-covalent enzyme inhibition; enhanced steric bulk Carboxylesterase Notum inhibitor
2-(5'-Methoxy...yl)amino)pyrimidine-5-carbonitrile (15a) Pyrimidine-carbonitrile functionalization 519.5 Extended π-system; potential kinase inhibition Kinase-targeted applications (implied)

Key Findings

Substituent Position and Electronic Effects :

  • The 5'-methoxy group (electron-donating) in the target compound may improve solubility compared to 7'-methoxy or chloro analogs .
  • Chloro substituents (e.g., 5'-Cl in ) increase lipophilicity and stabilize the cyclopropane ring via electron-withdrawing effects, enhancing membrane permeability .

Synthetic Methods :

  • Cyclopropanation using n-butyl-lithium and 1,2-dibromoethane () is a common route for spiro[indole-cyclopropane] derivatives .
  • Modifications like acylation (e.g., 5a in ) or carbonitrile addition (e.g., 15a in ) require post-synthetic functionalization, impacting yield and scalability .

Biological Implications: The 5'-chloro analog (5a) demonstrates activity as a carboxylesterase Notum inhibitor, suggesting substituents critically modulate target selectivity . Amino-substituted derivatives (e.g., 5'-NH2 in ) may interact with biological targets via hydrogen bonding, though activity data remain unreported .

Biological Activity

5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2197056-72-5
  • Molecular Formula : C13_{13}H17_{17}ClN2_{2}O
  • Molecular Weight : 203.28 g/mol

The compound features a spirocyclic structure that is characteristic of many biologically active molecules, particularly in the realm of medicinal chemistry.

Biological Activities

Research indicates that compounds with spirocyclic structures exhibit a variety of biological activities, including:

  • Antioxidant Activity : Studies have shown that spirocyclopropanes can possess significant antioxidant properties, which are crucial for combating oxidative stress in cells .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of spirocyclopropanes have been tested against human tumor cell lines such as RKO, A-549, MCF-7, and HeLa. Notably, some derivatives exhibited IC50_{50} values as low as 49.79 µM in inhibiting cancer cell growth .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial applications. In vitro tests indicated varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were established to quantify this activity .

Case Studies and Experimental Data

A recent study evaluated the biological activities of several spirocyclic derivatives, including this compound:

CompoundCell LineIC50_{50} (µM)Activity
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]RKO60.70Cytotoxic
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]PC-349.79Cytotoxic
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]HeLa78.72Cytotoxic
Various DerivativesStaphylococcus aureusMIC 32 - 128 µg/mLAntibacterial

The results indicate that this compound and its derivatives can effectively inhibit the growth of cancer cells and certain bacteria.

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the spirocyclic structure contributes to their interaction with cellular targets involved in proliferation and survival pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, and what reaction conditions are critical for achieving high yields?

  • Answer: Synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic indole core. Key methods include [3+2] cycloaddition or intramolecular cyclization under acidic conditions. For example, cyclopropanation via transition metal-catalyzed reactions (e.g., Rh(II) carboxylates) can generate the spirocyclic structure. Critical parameters include temperature control (e.g., reflux in methanesulfonic acid/methanol), solvent choice (e.g., toluene for high-boiling needs), and stoichiometric precision of diazo reagents. Reaction monitoring via TLC or HPLC ensures intermediate purity, while final purification employs recrystallization or flash chromatography .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound, and what key spectral features should be identified?

  • Answer:

  • ¹H/¹³C NMR: Identifies the spirocyclic framework (e.g., cyclopropane protons at δ 1.2–2.0 ppm) and methoxy group (δ ~3.8 ppm).
  • IR Spectroscopy: Confirms N–H stretches (~3400 cm⁻¹) and C–O–C vibrations from the methoxy group.
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peak).
  • X-ray Crystallography: Provides definitive structural confirmation, highlighting cyclopropane ring geometry and indole orientation .

Q. What are the known biological targets or pharmacological activities associated with this compound?

  • Answer: While direct data is limited, structurally related spirocyclic indoles exhibit serotonin receptor modulation or monoamine oxidase (MAO) inhibition. In vitro assays include:

  • Radioligand binding studies for receptor affinity (e.g., 5-HT₂A).
  • Enzymatic activity assays (fluorometric MAO inhibition).
  • Cytotoxicity evaluation via MTT assays .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step to minimize by-products?

  • Answer: Optimization strategies include:

  • Catalyst Screening: Transition metal catalysts (e.g., Rh(II) carboxylates) improve regioselectivity.
  • Kinetic Monitoring: In situ FTIR/NMR tracks intermediate formation for real-time adjustments.
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions.
  • Solvent Selection: Non-polar solvents (e.g., dichloromethane) enhance reaction efficiency. Post-reaction purification via flash chromatography isolates the desired product .

Q. How do researchers address discrepancies between computational modeling and experimental NMR data?

  • Answer: Discrepancies arise from solvent effects or conformational flexibility. Solutions include:

  • Solvent-Corrected DFT Calculations: Polarizable Continuum Model (PCM) in Gaussian software accounts for solvent interactions.
  • Dynamic NMR Studies: Variable-temperature experiments detect conformational exchanges (e.g., ring puckering).
  • 2D NMR Validation: COSY and NOESY spectra resolve ambiguous proton assignments .

Q. What strategies enhance metabolic stability in preclinical development?

  • Answer:

  • Structural Modifications: Electron-withdrawing groups (e.g., -CF₃) reduce oxidative metabolism.
  • Deuterium Incorporation: Stabilizes vulnerable C–H bonds.
  • Prodrug Design: Enhances bioavailability via esterase-sensitive prodrugs.
  • In Vitro Assays: Liver microsomal stability tests and LC-MS/MS metabolite profiling guide optimization .

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